A Comprehensive Guide to the Structural Elucidation of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide
A Comprehensive Guide to the Structural Elucidation of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide
Foreword
In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount. Among these, the 7-azaindole core, a privileged structure, is a cornerstone in the design of kinase inhibitors and other therapeutic agents due to its unique ability to mimic purine bases and engage in critical hydrogen bonding interactions.[1][2] The introduction of specific substituents—such as a nitro group, a trifluoromethyl moiety, and an N-oxide—creates a highly functionalized and synthetically versatile intermediate.[3][4][5] This guide provides an in-depth, multi-technique workflow for the unambiguous structural elucidation of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide, a key building block in pharmaceutical research. Our approach is not merely a sequence of analytical steps but a logical, self-validating process designed to provide absolute confidence in the molecular architecture, a non-negotiable requirement in drug development.
The Hypothesis: From Synthesis to Proposed Structure
The structure of a novel compound is first hypothesized based on its synthetic origin. The functionalization of the 7-azaindole core, particularly at the 4-position of the pyridine ring, is often achieved by leveraging the directing effect of an N-oxide.[6][7][8] The N-oxide group activates the pyridine ring for electrophilic substitution, primarily at the C4 position. This established reactivity pattern forms the bedrock of our structural hypothesis.
A plausible synthetic pathway is as follows:
-
N-Oxidation: Treatment of a 3-(trifluoromethyl)-7-azaindole precursor with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide yields the corresponding 7-oxide.[9]
-
Electrophilic Nitration: The resulting N-oxide is then subjected to nitrating conditions (e.g., HNO₃/H₂SO₄), directing the nitro group to the electron-rich C4 position.
This mechanistic rationale leads to the proposed structure:
Chemical Structure of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide
The following sections detail the analytical methodologies employed to rigorously validate this hypothesis.
Caption: Proposed synthetic pathway leading to the target molecule.
Mass Spectrometry: Confirming Composition and Key Features
Mass spectrometry (MS) serves two primary functions in this elucidation: confirming the elemental composition via exact mass measurement and revealing characteristic structural motifs through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
Expert Insight: HRMS is the gold standard for confirming the molecular formula. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can eliminate virtually all other possible elemental compositions.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as acetonitrile or methanol with 0.1% formic acid to promote protonation.
-
Instrumentation: Infuse the sample into an ESI-TOF mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The instrument must be calibrated with a known standard immediately prior to analysis to ensure mass accuracy.
-
Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺.
Data Presentation: HRMS Validation
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₈H₄F₃N₃O₃ |
| Molecular Weight | 247.13 g/mol [3][4][5] |
| Calculated Exact Mass [M+H]⁺ | 248.0226 |
| Measured m/z [M+H]⁺ | Expected within 5 ppm of calculated |
A measured mass that aligns with the calculated value provides high confidence in the molecular formula C₈H₄F₃N₃O₃.
Tandem Mass Spectrometry (MS/MS)
Expert Insight: The fragmentation pattern in MS/MS provides a structural fingerprint. For N-oxides, a characteristic loss of an oxygen atom ([M-16]) is a powerful diagnostic marker that is not typically observed from nitro groups under standard collision-induced dissociation (CID) conditions.[10] This allows us to differentiate the N-oxide oxygen from the nitro group oxygens.
Experimental Protocol: Collision-Induced Dissociation (CID)
-
Isolation: In a tandem mass spectrometer (e.g., Q-TOF or ion trap), isolate the precursor ion ([M+H]⁺, m/z 248.02).
-
Activation: Subject the isolated ions to collisions with an inert gas (e.g., argon or nitrogen) at varying collision energies.
-
Detection: Record the m/z values of the resulting fragment ions.
Data Presentation: Predicted MS/MS Fragmentation
| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion | m/z of Fragment | Interpretation |
|---|---|---|---|
| 248.02 | [M+H - O]⁺ | 232.02 | Key Fragment: Loss of N-oxide oxygen[10][11] |
| 248.02 | [M+H - NO₂]⁺ | 202.02 | Loss of nitro group |
| 248.02 | [M+H - CF₃]⁺ | 179.03 | Loss of trifluoromethyl group |
Caption: Key fragmentation pathways in MS/MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy provides the definitive map of the molecule's covalent framework. Through a combination of ¹H, ¹³C, and ¹⁹F NMR, we can confirm the precise placement of each substituent.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[12][13]
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Perform standard ¹H, ¹³C{¹H}, and ¹⁹F acquisitions. 2D experiments like COSY and HMBC can be used for further confirmation if needed.
¹H, ¹³C, and ¹⁹F NMR Data Interpretation
Expert Insight: The combination of powerful electron-withdrawing groups (EWG) and the N-oxide creates a highly polarized aromatic system. The CF₃ group at C3 will push the C2-H proton significantly downfield. The N-oxide and the C4-NO₂ group will strongly deshield the protons on the pyridine ring (C5-H and C6-H).
Data Presentation: Predicted NMR Assignments (in DMSO-d₆)
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling | Rationale |
|---|---|---|---|---|
| ¹H NMR | H2 | 8.5 - 8.8 | s | Adjacent to pyrrole N and deshielded by C3-CF₃. |
| H5 | 8.9 - 9.2 | d, J ≈ 6 Hz | Deshielded by adjacent N-oxide and C4-NO₂. | |
| H6 | 7.8 - 8.1 | d, J ≈ 6 Hz | Coupled to H5. | |
| N1-H | 12.0 - 12.5 | br s | Acidic pyrrole proton, often broad. | |
| ¹³C NMR | C2 | ~125 | d | Coupled to H2. |
| C3 | ~118 | q, ¹JCF ≈ 270 Hz | Directly attached to CF₃, shows strong C-F coupling. | |
| C3a | ~128 | s | Pyrrole-pyridine fusion carbon. | |
| C4 | ~145 | s | Attached to the electron-withdrawing NO₂ group. | |
| C5 | ~140 | d | Deshielded by N-oxide and NO₂. | |
| C6 | ~115 | d | ||
| C7a | ~150 | s | Pyridine-pyrrole fusion carbon, deshielded by N-oxide. | |
| CF₃ | ~122 | q, ¹JCF ≈ 270 Hz | Carbon of the trifluoromethyl group. |
| ¹⁹F NMR | CF₃ | -60 to -65 | s | Single environment for the three fluorine atoms. |
The observation of a quartet in the ¹³C spectrum for the C3 carbon is irrefutable evidence for the attachment of the CF₃ group at this position. The downfield shifts of H5 and C5 are characteristic consequences of the adjacent N-oxide and nitro functionalities.
Caption: Logical workflow for NMR-based structure confirmation.
Infrared (IR) Spectroscopy: Functional Group Verification
IR spectroscopy provides rapid and definitive confirmation of the key functional groups hypothesized from the synthesis and MS data.
Expert Insight: The nitro group provides two of the most characteristic and intense absorptions in an IR spectrum, making it easy to identify.[14] The trifluoromethyl group also has very strong, distinctive C-F stretching bands.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and collect the spectrum. A background spectrum of the clean, empty crystal should be taken first.
Data Presentation: Characteristic IR Absorptions
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong[15][16][17] |
| Symmetric Stretch | 1360 - 1290 | Strong[15][16][17] | |
| Trifluoromethyl (-CF₃) | C-F Stretch | 1350 - 1100 | Very Strong |
| N-Oxide (Ar-N→O) | N-O Stretch | 1300 - 1200 | Medium-Strong |
| Pyrrole N-H | N-H Stretch | 3400 - 3200 | Medium, Broad |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium |
The simultaneous observation of strong bands in the ~1530 cm⁻¹, ~1350 cm⁻¹, and ~1100-1300 cm⁻¹ regions provides a robust, self-validating confirmation of the nitro, trifluoromethyl, and N-oxide groups.
Conclusion: A Triad of Unambiguous Proof
The structural elucidation of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide is a clear demonstration of a synergistic analytical strategy.
-
Mass Spectrometry confirmed the elemental formula and diagnostically identified the N-oxide moiety through its characteristic loss of oxygen.
-
Multinuclear NMR Spectroscopy provided the definitive atomic connectivity map, placing the trifluoromethyl group at C3 and confirming the 4-nitro substitution pattern through chemical shift and coupling analysis.
-
Infrared Spectroscopy offered rapid, orthogonal verification of all key functional groups.
Together, these techniques form a self-validating system that moves beyond simple data collection. They provide a layered, evidence-based narrative that confirms the molecular structure with the high degree of certainty required for advancing compounds in drug discovery and development pipelines.
References
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Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link][6]
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Bentham Science Publishers. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Bentham Science. [Link][7]
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Ghattas, W., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. Royal Society of Chemistry. [Link][18]
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Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link][8]
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Abdel-Khalik, M. M., et al. (2013). Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 27(9), 1035-1044. [Link][10]
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ResearchGate. (n.d.). I2‐catalyzed functionalization of N‐oxide 7‐azaindole. ResearchGate. [Link][19]
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Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2010). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Acta Chimica Slovenica, 57(1), 179-187. [Link][13]
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Yu, L., et al. (2005). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Rapid Communications in Mass Spectrometry, 19(14), 1921-1928. [Link][11]
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